molecular formula C19H17N3O3S B3725891 2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No.: B3725891
M. Wt: 367.4 g/mol
InChI Key: RRFDDPLCCVYHPB-UHFFFAOYSA-N
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Description

2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a dihydropyrimidinone core, a phenyl group, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidine-2-thiol with N-(2-methylphenyl)acetamide under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The phenyl and acetamide groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug design and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-13-7-5-6-10-15(13)20-17(24)12-26-19-21-16(23)11-18(25)22(19)14-8-3-2-4-9-14/h2-11,23H,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFDDPLCCVYHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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